(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid
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Overview
Description
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid is a euphane-type triterpenoid compound. It was first isolated from the extracts of Brackenridgea nitida and Bleasdalea bleasdalei . This compound has garnered attention due to its unique structure and potential biological activities, particularly its ability to inhibit DNA polymerase beta .
Preparation Methods
The preparation of (24E)-3beta-hydroxy-7,24-euphadien-26-oic acid involves bioassay-guided fractionation of plant extracts. The extracts are prepared from Brackenridgea nitida and Bleasdalea bleasdalei, and the compound is isolated using assays to detect DNA polymerase beta inhibition
Chemical Reactions Analysis
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of euphane-type triterpenoids.
Industry: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and bioactive agents.
Mechanism of Action
The primary mechanism of action of (24E)-3beta-hydroxy-7,24-euphadien-26-oic acid involves the inhibition of DNA polymerase beta. This enzyme plays a critical role in DNA repair by filling in gaps left during the excision repair process. By inhibiting this enzyme, the compound can interfere with DNA repair mechanisms, potentially leading to increased sensitivity of cancer cells to chemotherapeutic agents .
Comparison with Similar Compounds
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid is unique among euphane-type triterpenoids due to its specific inhibitory action on DNA polymerase beta. Similar compounds include other euphane-type triterpenoids isolated from various plant sources. this compound stands out due to its potent biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C31H50O3 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E,6S)-6-[(3S,5R,9R,10R,13S,14R,17S)-3-hydroxy-4,4,10,13,14,17-hexamethyl-1,2,3,5,6,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H50O3/c1-20(26(33)34)10-9-11-21(2)29(6)18-19-30(7)23-12-13-24-27(3,4)25(32)15-16-28(24,5)22(23)14-17-31(29,30)8/h10,12,21-22,24-25,32H,9,11,13-19H2,1-8H3,(H,33,34)/b20-10+/t21-,22-,24-,25-,28+,29-,30+,31-/m0/s1 |
InChI Key |
PSSOTMPEBLYOAS-MGULVPRESA-N |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/C(=O)O)[C@@]1(CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1(CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
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